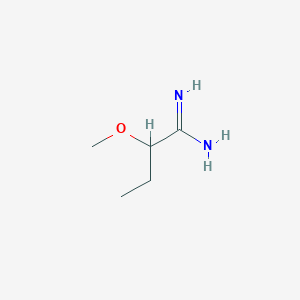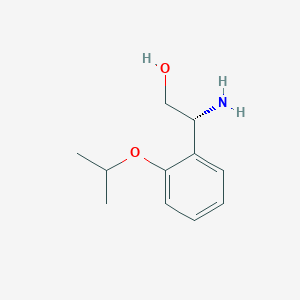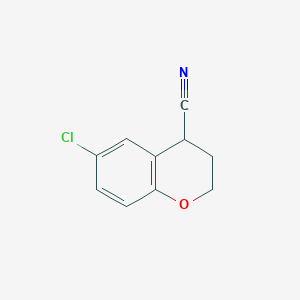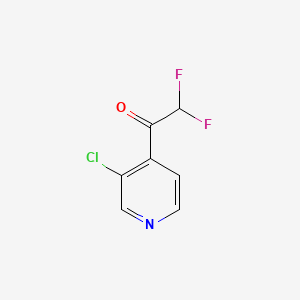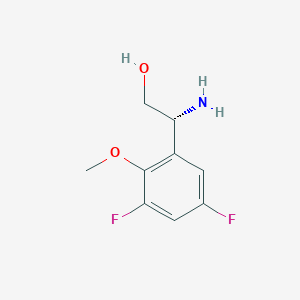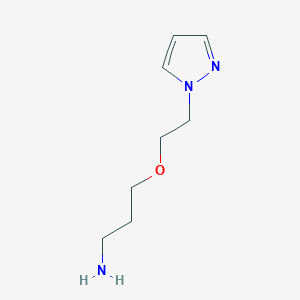
3-(2-(1h-Pyrazol-1-yl)ethoxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine typically involves the reaction of 1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 1H-pyrazole with 2-chloroethanol to form 2-(1H-pyrazol-1-yl)ethanol, which is then further reacted with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites and modulating biological activity. The compound may also influence signaling pathways by acting as an agonist or antagonist at specific receptors.
類似化合物との比較
Similar Compounds
1H-Pyrazole: The parent compound, which lacks the ethoxy and amine groups.
2-(1H-Pyrazol-1-yl)ethanol: An intermediate in the synthesis of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine.
3-(1H-Pyrazol-1-yl)propan-1-amine: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-(2-pyrazol-1-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C8H15N3O/c9-3-1-7-12-8-6-11-5-2-4-10-11/h2,4-5H,1,3,6-9H2 |
InChIキー |
ULLDLTPAHRDDHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCOCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


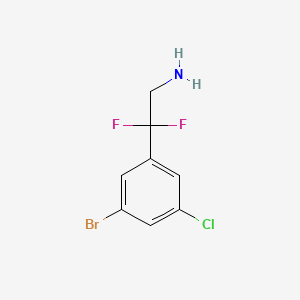
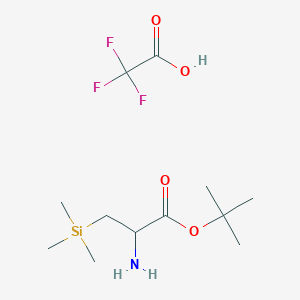

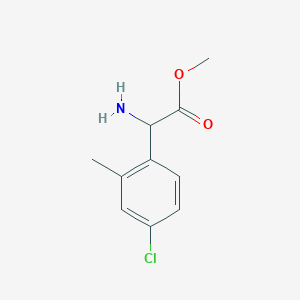
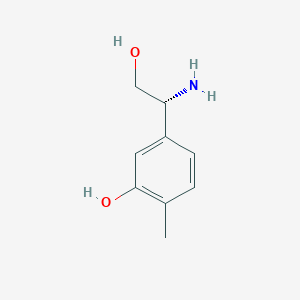

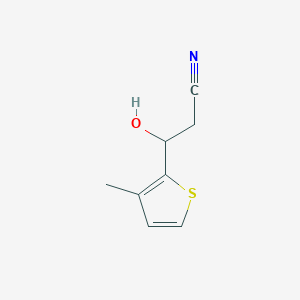
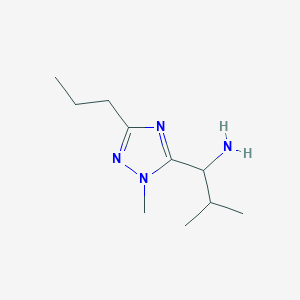
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
